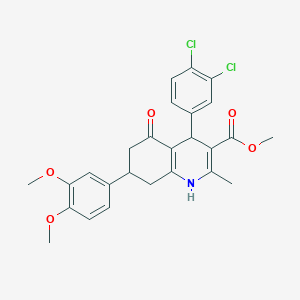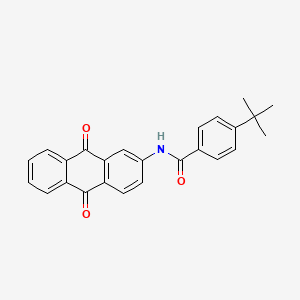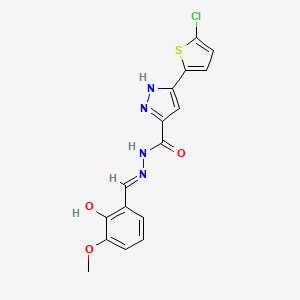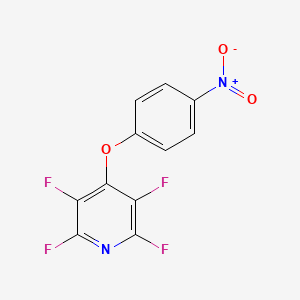![molecular formula C19H22Cl2N2O2 B11640285 2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide](/img/structure/B11640285.png)
2-(2,4-dichlorophenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-ジクロロフェノキシ)-N'-[(1E)-2-メチル-5-(プロプ-1-エン-2-イル)シクロヘキサ-2-エン-1-イリデン]プロパンヒドラジドは、合成有機化合物です。これは、ジクロロフェノキシ基とシクロヘキセニリデンプロパンヒドラジド部分の存在によって特徴付けられます。
準備方法
合成経路と反応条件
2-(2,4-ジクロロフェノキシ)-N'-[(1E)-2-メチル-5-(プロプ-1-エン-2-イル)シクロヘキサ-2-エン-1-イリデン]プロパンヒドラジドの合成は、通常、以下の手順を伴います。
ジクロロフェノキシ中間体の形成: この手順は、2,4-ジクロロフェノールと適切な試薬を反応させて、2,4-ジクロロフェノキシ基を形成することを含みます。
シクロヘキセニリデンの形成: 次の手順は、環化およびアルキル化を含む一連の反応を通じて、シクロヘキセニリデン部分の形成を伴います。
ヒドラジドの形成: 最終的な手順は、適切な条件下でシクロヘキセニリデン中間体とプロパンヒドラジドを反応させて、目的の化合物を形成することを含みます。
工業生産方法
この化合物の工業生産には、より高い収率と純度を実現するために、上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、制御された反応条件、および再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
2-(2,4-ジクロロフェノキシ)-N'-[(1E)-2-メチル-5-(プロプ-1-エン-2-イル)シクロヘキサ-2-エン-1-イリデン]プロパンヒドラジドは、さまざまな種類の化学反応を起こす可能性があります。これらには以下が含まれます。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応により、化合物を還元形に変換できます。
置換: ジクロロフェノキシ基は、さまざまな求核試薬と置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミン、チオール、ハロゲン化物などの求核試薬は、置換反応で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により対応するケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究の応用
2-(2,4-ジクロロフェノキシ)-N'-[(1E)-2-メチル-5-(プロプ-1-エン-2-イル)シクロヘキサ-2-エン-1-イリデン]プロパンヒドラジドは、いくつかの科学研究の応用があります。
化学: 有機合成における試薬として、および他の複雑な分子の合成のための前駆体として使用されます。
生物学: この化合物は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進行中です。
産業: 新しい材料の開発に、および農薬や医薬品の製造における中間体として使用されます。
科学的研究の応用
2-(2,4-dichlorophenoxy)-N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
2-(2,4-ジクロロフェノキシ)-N'-[(1E)-2-メチル-5-(プロプ-1-エン-2-イル)シクロヘキサ-2-エン-1-イリデン]プロパンヒドラジドの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合することにより、その活性を調節することにより効果を発揮する場合があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
2-(2,4-ジクロロフェノキシ)プロピオン酸: この化合物は、ジクロロフェノキシ基を共有し、除草剤として使用されます。
2,4-ジクロロフェノキシ酢酸: 農業で広く使用されている、同様の構造を持つ別の除草剤。
2-(2,4-ジクロロフェノキシ)エチルアミン:
独自性
2-(2,4-ジクロロフェノキシ)-N'-[(1E)-2-メチル-5-(プロプ-1-エン-2-イル)シクロヘキサ-2-エン-1-イリデン]プロパンヒドラジドは、明確な化学的および生物学的特性を与える機能基の特定の組み合わせにより、ユニークです。
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenoxy)propionic acid: This compound shares the dichlorophenoxy group and is used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar structure, used widely in agriculture.
2-(2,4-Dichlorophenoxy)ethylamine:
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H22Cl2N2O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[(E)-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]propanamide |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-11(2)14-6-5-12(3)17(9-14)22-23-19(24)13(4)25-18-8-7-15(20)10-16(18)21/h5,7-8,10,13-14H,1,6,9H2,2-4H3,(H,23,24)/b22-17+ |
InChIキー |
HEISGARWPFZAHN-OQKWZONESA-N |
異性体SMILES |
CC\1=CCC(C/C1=N\NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(=C)C |
正規SMILES |
CC1=CCC(CC1=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11640202.png)


![4-{5-[(Z)-(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11640229.png)
![5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11640231.png)
![2-(3-{(E)-[1-(2-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11640235.png)
![3-ethyl-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640239.png)
![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640243.png)
![5-bromo-2-hydroxy-N'-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11640251.png)
![1-{3-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11640256.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-A]quinolin-1-YL)sulfanyl]acetamide](/img/structure/B11640258.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11640274.png)


